![molecular formula C12H11N3S B1426819 N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 1344151-41-2](/img/structure/B1426819.png)
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Overview
Description
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a compound that has been of interest to researchers due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiochromene ring fused to a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis and Characterization :
- A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including structural identification through various spectroscopic techniques and X-ray crystallography. The biological activity against breast cancer and microbes was confirmed, indicating potential applications in medicinal chemistry (Titi et al., 2020).
Antitumor and Anticancer Activities :
- Pandya and Naliapara (2020) synthesized novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives, evaluating their anti-cervical cancer activity. These compounds were found to be potent anti-cervical cancer agents with significant GI50 values (Pandya & Naliapara, 2020).
- Guo et al. (2012) reported the design and synthesis of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives and their evaluation as antitumor agents. They demonstrated significant activities against human cancer cell lines (Guo et al., 2012).
Antibacterial and Antimicrobial Applications :
- Etemadi et al. (2016) synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines with antibacterial activity. This study highlighted their potential as antibacterial agents (Etemadi et al., 2016).
Synthesis of Derivatives for Various Applications :
- A study by Wang et al. (2015) detailed the synthesis of a thiopyrano(4,3-d)pyrimidine derivative, important in the study of anticancer drugs (Wang et al., 2015).
- Russo et al. (1990) synthesized quaternary salts of 2-alkylthio substituted derivatives of thieno [2,3-d]pyrimidin-4-one and 5H-pyrimido [5,4-b]indol-4-one, investigating their spasmolytic activity (Russo et al., 1990).
properties
IUPAC Name |
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-13-12-14-6-8-7-16-10-5-3-2-4-9(10)11(8)15-12/h2-6H,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLVQAFTSUVCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2CSC3=CC=CC=C3C2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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